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Introduction

Intralipid®, a sterile fat emulsion composed of soybean oil, egg yolk phospholipids, and
glycerin, is widely utilized in clinical settings for parenteral nutrition.[1][2] Its application has
extended into the realm of cell culture, where it serves as a source of essential fatty acids and
energy, and as a modulator of cellular functions.[3][4] These application notes provide detailed
protocols for the preparation and use of Intralipid® solutions to supplement cell culture media,
ensuring consistency and reproducibility in experimental settings.

Intralipid® is a complex mixture of triglycerides and phospholipids that can influence a variety
of cellular processes, including cell signaling, inflammatory responses, and metabolism.[3][5][6]
Therefore, the appropriate preparation and application of Intralipid® are critical for obtaining
reliable and meaningful experimental results.

Materials

e Intralipid® 20% (20 g/100 mL) intravenous fat emulsion[7]
« Sterile cell culture medium (e.g., DMEM, RPMI-1640)

o Sterile serum (e.g., Fetal Bovine Serum, FBS)

o Sterile phosphate-buffered saline (PBS)
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» Sterile pipettes and conical tubes

e Laminar flow hood

e Cell culture incubator

Protocols

Protocol 1: Preparation of Intralipid® Stock and Working

Solutions

Intralipid® is supplied as a sterile 20% emulsion and should be handled using strict aseptic
techniques to prevent microbial contamination.[8]

1.1. Preparation of a 1% (v/v) Intralipid® Working Solution

This concentration has been effectively used for supplementing human umbilical vein
endothelial cells (HUVECS).[3]

« Inside a laminar flow hood, transfer 5 mL of the 20% Intralipid® stock solution into a sterile
50 mL conical tube.

o Add 95 mL of sterile cell culture medium to the conical tube.

o Cap the tube and mix gently by inverting the tube several times. Avoid vigorous vortexing to
prevent destabilization of the emulsion.

e This results in a 100 mL of 1% (v/v) Intralipid® working solution.

» This working solution can be further diluted in cell culture medium to achieve the desired
final concentration for your experiment. For example, to treat cells with 0.1% Intralipid®,
add 10 mL of the 1% working solution to 90 mL of cell culture medium.

1.2. Preparation of Molar Concentration Working Solutions

For some applications, molar concentrations are preferred. The following is an example for
preparing a 1 mM working solution, which has been used for endothelial cell cultures.[5] The
average molecular weight of the fatty acids in Intralipid® can be approximated for calculation
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purposes, though it is a complex mixture. For simplicity and based on its primary components,
a rough average molecular weight in the range of 280 g/mol for the fatty acid constituents can
be used for estimation.

A 20% Intralipid® solution contains 200 g/L of soybean oil.

To prepare a 1 M stock solution (for estimation purposes), you would need 280 g/L.
Therefore, 200 g/L is approximately a 0.714 M solution.

To prepare a 1 mM working solution, a 1:714 dilution of the 20% stock is needed.

In a laminar flow hood, add 140 pL of 20% Intralipid® to 100 mL of cell culture medium and
mix gently.

Note on Sterility: Intralipid® is a sterile emulsion for intravenous use.[7] Therefore, re-
sterilization by filtration is generally not recommended as it can disrupt the emulsion. Standard
sterile filtration membranes with a pore size of 0.22 um may be incompatible with the lipid
droplet size.[9] All dilutions and additions to cell culture media should be performed under strict
aseptic conditions in a laminar flow hood to maintain sterility.

Protocol 2: Supplementation of Adherent Cell Cultures

e Culture cells to the desired confluency (e.g., 80%) in a suitable culture vessel.[3]

o Prepare the Intralipid®-supplemented medium to the final desired concentration by diluting
the working solution in fresh, pre-warmed complete culture medium.

o Aspirate the old medium from the cell culture plates.
o Gently add the Intralipid®-supplemented medium to the cells.

 Incubate the cells for the desired period (e.g., 2 to 24 hours), depending on the experimental
design.[3][5]

Protocol 3: Supplementation of Suspension Cell
Cultures

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b608591?utm_src=pdf-body
https://www.benchchem.com/product/b608591?utm_src=pdf-body
https://www.benchchem.com/product/b608591?utm_src=pdf-body
https://www.accessdata.fda.gov/drugsatfda_docs/label/2022/018449s049lbl.pdf
https://www.researchgate.net/publication/397099494_Optimizing_sterile_filtration_of_nanoemulsions_through_proper_choice_of_prefilter_properties
https://pmc.ncbi.nlm.nih.gov/articles/PMC8480443/
https://www.benchchem.com/product/b608591?utm_src=pdf-body
https://www.benchchem.com/product/b608591?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8480443/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9320111/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Count the cells and adjust the cell density to the desired concentration in a sterile conical
tube.

o Centrifuge the cell suspension and aspirate the supernatant.

e Resuspend the cell pellet in the pre-warmed Intralipid®-supplemented medium.
o Transfer the cell suspension to a suitable culture vessel.

« Incubate for the desired duration.

Quantitative Data Summary

The following tables summarize the quantitative effects of Intralipid® supplementation on
various cell types as reported in the literature.
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Intralipid® Incubation Observed
Cell Type . . Reference
Concentration  Time Effect
Human Umbilical ) )
_ _ 1% (of 20% 227% increase in
Vein Endothelial ) 2 hours ) [3]
emulsion) CD36 expression
Cells (HUVECS)
340% increase in
1% (of 20% _
] 2 hours src-kinase-1 [3]
emulsion) )
expression
63% increase in
1% (of 20%
] 2 hours phospho-eNOS/  [3]
emulsion) )
eNOS ratio
1% (of 20% 102% increase in
_ 2 hours (3]
emulsion) NO fluorescence
Significant
EA.hy926 increase in IL-6
) 1 mM 24 hours [5]
Endothelial Cells and IL-8
production
Serum from 23% reduction in
J-774 patients post- cellular
o 18 hours -~ [10]
Macrophages Intralipid® unesterified
infusion cholesterol
Serum from o
] 15% reduction in
patients post-
o 18 hours cellular [10]
Intralipid®
) ] cholesteryl ester
infusion
Serum from 50% inhibition of
patients post- cellular uptake of
o 18 hours ) [10]
Intralipid® 125I-low density
infusion lipoprotein
Serum from 18 hours 80% inhibition of  [10]
patients post- cellular uptake of
125I-very low
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Intralipid® density

infusion lipoprotein

Serum from 46%

patients post- enhancement of

o 18 hours [10]

Intralipid® cellular

infusion cholesterol efflux
Reduced

Peritoneal phagocytic and

40% (v/Iv) 18 hours ) ) [4]

Macrophages pinocytic

activities

Experimental Protocols
Western Blot Analysis of Protein Expression in HUVECs

This protocol is based on the methodology used to assess the effect of Intralipid® on protein
expression in HUVECs.[3]

o Cell Lysis: After treatment with 1% Intralipid® for 2 hours, wash the HUVECs with ice-cold
PBS and lyse the cells in RIPA lysis buffer.

e Protein Quantification: Determine the protein concentration of the lysates using a Bradford
assay.

o SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate
the proteins by electrophoresis.

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

e Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in
Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies against CD36,
dynamin-2, src-kinase-1, eNOS, and phospho-eNOS overnight at 4°C.

¢ Washing: Wash the membrane three times with TBST.
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e Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase
(HRP)-conjugated secondary antibody for 1 hour at room temperature.

» Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection
system.

Nitric Oxide (NO) Measurement by DAF Fluorescence in
HUVECs

This protocol is adapted from the methods to measure NO production in Intralipid®-treated
HUVECSs.[3]

Cell Treatment: Treat HUVECs with 1% Intralipid® for 2 hours.

o DAF-FM DA Loading: Load the cells with the NO-sensitive fluorescent dye, 4-amino-5-
methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA).

 Incubation: Incubate the cells according to the dye manufacturer's instructions to allow for
de-esterification.

» Fluorescence Microscopy: Visualize and capture fluorescent images of the cells using a
fluorescence microscope with the appropriate filter set for DAF-FM.

o Quantification: Quantify the fluorescence intensity using image analysis software to
determine the relative levels of NO production.

Visualizations
Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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